N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide
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Description
N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
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Scientific Research Applications
Selective Antagonists for Human Adenosine A3 Receptors
Thiadiazole derivatives, including compounds similar to N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide, have been synthesized and evaluated for their binding affinity and selectivity towards human adenosine A3 receptors. A methoxy group in the phenyl ring and specific acyl substitutions on the thiadiazole template significantly enhance the binding affinity and selectivity for these receptors. The most potent antagonist in this series exhibited a Ki value of 0.79 nM, showing potential in modulating adenosine A3 receptor-mediated signal transduction pathways, which could be relevant for conditions like inflammation and cancer (Jung et al., 2004).
Molecular Modeling and Docking Studies
The thiadiazole derivatives have been subjected to molecular modeling and receptor docking experiments to elucidate the binding mechanisms within the adenosine receptors' pockets. These studies highlight the potential of thiadiazole compounds in drug design, offering insights into their interaction with biological targets and paving the way for the development of new therapeutics (Jung et al., 2004).
Antimicrobial and Anticancer Applications
Novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating significant efficacy against various microbial strains. This highlights their potential in addressing antimicrobial resistance (Noolvi et al., 2016). Additionally, certain thiadiazole compounds have been identified for their in vitro cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Mohammadi-Farani et al., 2014).
Properties
IUPAC Name |
N-cycloheptyl-2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-24-15-10-6-9-14(11-15)20-18-22-21-17(25-18)12-16(23)19-13-7-4-2-3-5-8-13/h6,9-11,13H,2-5,7-8,12H2,1H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQUEBVWBZJLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.